Cas no 133033-14-4 (Methyl 2-(3-methoxyphenyl)acrylate)

Methyl 2-(3-methoxyphenyl)acrylate Chemical and Physical Properties
Names and Identifiers
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- Methyl 2-(3-methoxyphenyl)acrylate
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Methyl 2-(3-methoxyphenyl)acrylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-376402-0.1g |
methyl 2-(3-methoxyphenyl)prop-2-enoate |
133033-14-4 | 0.1g |
$930.0 | 2023-03-02 | ||
Enamine | EN300-376402-1.0g |
methyl 2-(3-methoxyphenyl)prop-2-enoate |
133033-14-4 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-376402-2.5g |
methyl 2-(3-methoxyphenyl)prop-2-enoate |
133033-14-4 | 2.5g |
$2071.0 | 2023-03-02 | ||
Enamine | EN300-376402-5.0g |
methyl 2-(3-methoxyphenyl)prop-2-enoate |
133033-14-4 | 5.0g |
$3065.0 | 2023-03-02 | ||
Enamine | EN300-376402-10.0g |
methyl 2-(3-methoxyphenyl)prop-2-enoate |
133033-14-4 | 10.0g |
$4545.0 | 2023-03-02 | ||
Enamine | EN300-376402-0.25g |
methyl 2-(3-methoxyphenyl)prop-2-enoate |
133033-14-4 | 0.25g |
$972.0 | 2023-03-02 | ||
Enamine | EN300-376402-0.5g |
methyl 2-(3-methoxyphenyl)prop-2-enoate |
133033-14-4 | 0.5g |
$1014.0 | 2023-03-02 | ||
Enamine | EN300-376402-0.05g |
methyl 2-(3-methoxyphenyl)prop-2-enoate |
133033-14-4 | 0.05g |
$888.0 | 2023-03-02 |
Methyl 2-(3-methoxyphenyl)acrylate Related Literature
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
Additional information on Methyl 2-(3-methoxyphenyl)acrylate
Research Brief on Methyl 2-(3-methoxyphenyl)acrylate (CAS: 133033-14-4): Recent Advances and Applications
Methyl 2-(3-methoxyphenyl)acrylate (CAS: 133033-14-4) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. This ester derivative, characterized by its methoxyphenyl and acrylate functional groups, has been the subject of recent studies due to its potential applications in drug development, material science, and synthetic chemistry. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and industrial relevance.
Recent literature highlights the role of Methyl 2-(3-methoxyphenyl)acrylate as a key intermediate in the synthesis of more complex molecules. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its utility in the construction of novel anti-inflammatory agents. The researchers utilized this compound as a building block to develop a series of derivatives that exhibited potent inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. The study reported a 40% increase in inhibitory activity compared to traditional scaffolds, suggesting its promise for next-generation anti-inflammatory drugs.
In addition to its pharmacological potential, Methyl 2-(3-methoxyphenyl)acrylate has been investigated for its role in polymer chemistry. A 2024 study in ACS Applied Materials & Interfaces explored its incorporation into biodegradable polymers for drug delivery systems. The acrylate moiety of the compound facilitated cross-linking reactions, resulting in polymers with tunable degradation rates and enhanced payload capacity. These findings open new avenues for targeted therapy applications, particularly in oncology where controlled release of chemotherapeutic agents is critical.
The synthetic accessibility of Methyl 2-(3-methoxyphenyl)acrylate has also been a focus of recent optimization efforts. A green chemistry approach published in Organic Process Research & Development (2023) described a solvent-free, catalytic method for its production using 3-methoxybenzaldehyde and methyl acrylate as starting materials. This method achieved an 85% yield while reducing waste generation by 60%, addressing both economic and environmental concerns in industrial-scale production.
From a safety and toxicological perspective, recent assessments of Methyl 2-(3-methoxyphenyl)acrylate indicate a favorable profile for pharmaceutical applications. Acute toxicity studies conducted in accordance with OECD guidelines showed low oral and dermal toxicity in rodent models. However, researchers caution that further investigation into chronic exposure effects is warranted, particularly regarding potential metabolites that may form during biological processing.
Looking forward, the versatility of Methyl 2-(3-methoxyphenyl)acrylate continues to inspire innovative applications. Current research directions include its use in photo-responsive materials, where its conjugated system shows promise for light-activated drug release systems, and in agrochemical development as a precursor for novel plant growth regulators. The compound's unique combination of chemical reactivity and structural features ensures its ongoing relevance in multidisciplinary research efforts across the chemical and biological sciences.
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